

Application Note: Lithium 1-pentynyl- in Stereocontrolled Alkene Synthesis

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Compound Focus: Lithium, 1-pentynyl-

CAS No.: 18643-50-0

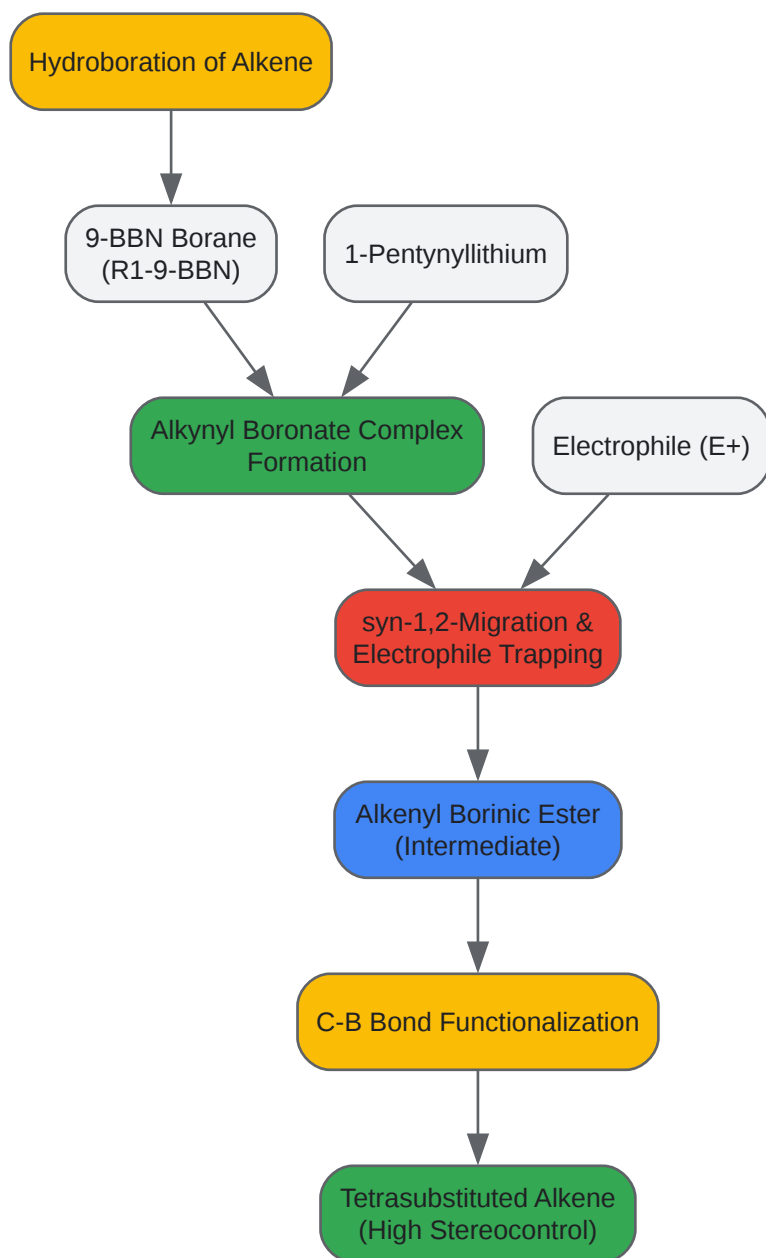
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Introduction Tetrasubstituted alkenes, with four distinct groups around a central carbon-carbon double bond, are challenging synthetic targets frequently encountered in natural products and medicinal compounds. A 2025 study describes a **boron-mediated modular assembly** method that provides complete control over the double-bond geometry, using reagents like **1-pentynyllithium** as a key component to initiate the reaction sequence [1].

Reaction Overview and Workflow The core reaction involves a syn-addition of a migrating group and an electrophile across an alkyne, facilitated by an alkynyl boronate complex formed from 1-pentynyllithium. This process yields intermediate alkenyl borinic esters that can be further functionalized into various tetrasubstituted alkenes [1].

The diagram below illustrates the key stages of this synthetic workflow.



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Detailed Experimental Protocol

- **Relevant Reaction:** Synthesis of (E)-5-(3-phenylpropyl)undec-5-en-4-yl-bis(nonyl)borinate (Compound 5a) [1].
- **Function of 1-Pentynyllithium:** Serves as the alkyne nucleophile precursor for forming the critical alkynyl boronate complex [1].

Step 1: In-situ Generation of the Boronate Complex [1]

- Generate **3-phenylpropyl 9-BBN** through hydroboration of allylbenzene with 9-borabicyclo[3.3.1]nonane (9-BBN-H) in an anhydrous solvent like THF at 0°C under inert atmosphere.
- To this mixture, add **1-pentynyllithium** (or a stable tetramethylammonium salt analogue, see Table 1) to form the alkynyl boronate complex **3a**.

Step 2: Electrophile-Induced 1,2-Migration and Oxidation [1]

- Add ethyl iodide (the electrophile) to the boronate complex **3a**.
- Conduct the reaction at an elevated temperature of **50°C** and a high concentration (approximately **1.0 M**) to drive the syn-addition and 1,2-migration.
- Add trimethylamine N-oxide as a mild oxidant to convert the sensitive alkenylborane intermediate into a stable borinic ester **5a**.
- Isolate the product, which is obtained as a single isomer in **77% yield**.

Key Quantitative Data *Table 1: Reagents for Boronate Complex Formation [1]*

| Reagent Name | Chemical Structure | Role in Reaction | Stability & Handling |
|------------------------------|--------------------------------------|---|--|
| 1-Pentynyllithium | C5H7Li | Alkyne nucleophile; forms boronate complex [1]. | Typically generated and used in situ; air- and moisture-sensitive [1]. |
| Alkynyl Ammonium Salt | Tetramethylammonium salt of pentynyl | Stable, isolable alternative to lithiate [1]. | Bench-stable; simplifies experimental protocol [1]. |

Table 2: Selected Electrophile Scope and Performance [1]

| Electrophile Category | Specific Example(s) | Product Example | Yield (%) | Isomer Ratio |
|-------------------------|--|-------------------|-----------|--------------|
| Alkyl Halides | Methyl iodide, Ethyl iodide, Allyl bromide | 5b, 5a, 5d | 42 - 77% | >20:1 |
| Alkyl Sulfonates | Methyl p-toluenesulfonate (MeOTs) | 5c | 72% | >20:1 |

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| Sulfur-Based | Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTfSf) | 5x (sulfide) | 70% | >20:1 |
| Selenium-Based | Phenylselenenyl chloride | 5w (selenide) | 62% | >20:1 |
| Fluorination Reagent | Selectfluor | 5v (fluoroalkene) | 45% | >20:1 |

Advantages and Application in Natural Product Synthesis This methodology, enabled by reagents like 1-pentynyllithium, offers several key advantages for complex molecule synthesis [1]:

- **Complete Stereocontrol:** Achieves syn-addition across the alkyne with high fidelity (>20:1 isomeric ratio).
- **Modular Assembly:** Allows for the combination of a borane (from simple alkenes), an alkyne, and a wide range of electrophiles.
- **Versatile Intermediate:** The borinic ester product can undergo further transformations (e.g., cross-couplings, homologation, Zweifel olefination) to access diverse alkene structures.
- **Direct Application:** The study successfully applied this method to the rapid and stereocontrolled synthesis of relevant drug molecules and natural products [1].

Key Considerations for Researchers

- **Critical Parameters:** The **reaction concentration and temperature** were identified as crucial factors for achieving high yield with less reactive electrophiles like ethyl iodide [1].
- **Stereochemistry:** The reaction proceeds via a **syn-addition** pathway. The bulky 9-BBN ligand is believed to shield one face of the alkyne, leading to high stereoselectivity [1].
- **Boron Handling:** All operations involving boron reagents and intermediates should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent decomposition.

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References

1. Boron-mediated modular assembly of tetrasubstituted ... [nature.com]

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